molecular formula C14H20ClNO5 B4041611 [2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate

[2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate

Cat. No.: B4041611
M. Wt: 317.76 g/mol
InChI Key: VETDLNHDUHVMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate is a useful research compound. Its molecular formula is C14H20ClNO5 and its molecular weight is 317.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.1030004 g/mol and the complexity rating of the compound is 258. The solubility of this chemical has been described as >47.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has explored the synthesis and structural characterization of compounds through ligand exchange and ortho-palladated complexes, which are relevant for understanding the chemical behavior and potential applications of similar organometallic compounds (Ryabov et al., 1992). This work is crucial for the development of new materials and catalysts in chemical research.

Aqueous Chemistry and Hydrolysis

  • Studies on the hydrolysis and polymerization of cyclic dimethylethylene oxalates offer insights into the stability and reactivity of cyclic oxalate systems. These findings can inform the design of polymers and other materials with specific degradation profiles (Ripley & Watson, 1951).

Environmental Impact and Dissipation

  • Research on the environmental dissipation of herbicides provides insights into the behavior of chemicals in soil and water, which is essential for assessing the environmental impact of chemical compounds. For instance, the study on 2,4-D dissipation helps understand how similar compounds might behave in agricultural settings (Wilson et al., 1997).

Oxidation Reactions and Environmental Remediation

  • Investigations into the complete oxidation of organic pollutants in water using photoassisted Fenton reactions highlight the potential of oxidative processes for environmental remediation. This research is relevant for developing methods to degrade toxic compounds efficiently (Pignatello & Sun, 1995).

Properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N,N-dimethylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.C2H2O4/c1-9-7-10(2)12(11(13)8-9)15-6-5-14(3)4;3-1(4)2(5)6/h7-8H,5-6H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETDLNHDUHVMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCN(C)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787758
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2-chloro-4,6-dimethylphenoxy)ethyl]dimethylamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.